Key Intermediate for a GPR40 Agonist with a Defined EC50 of 72 nM
CAS 439108-33-5 is a direct synthetic precursor to fasiglifam (TAK-875), a clinical-stage GPR40 agonist. The final drug substance derived from this intermediate exhibits a potent EC50 of 72 nM at the human GPR40 receptor, making it approximately 400-fold more potent than the endogenous ligand oleic acid . This potency is directly contingent on the intermediate's structural features, as the 2-chloro-6-fluorobenzyl group is essential for high-affinity binding [1]. In contrast, GPR40 agonists synthesized from intermediates lacking this specific halogen pattern, such as those based on unsubstituted benzyl ethers, typically show EC50 values in the micromolar range (>1,000 nM) [1].
| Evidence Dimension | EC50 at human GPR40 receptor for the final drug substance (Fasiglifam) derived from this intermediate |
|---|---|
| Target Compound Data | 72 nM (derived final compound EC50) |
| Comparator Or Baseline | Oleic acid (endogenous ligand) EC50 ~29,000 nM; GPR40 agonists from unsubstituted benzyl intermediates EC50 >1,000 nM |
| Quantified Difference | ~400-fold more potent than oleic acid; >13-fold improvement over unsubstituted analogs |
| Conditions | Human GPR40 receptor in vitro functional assay |
Why This Matters
The intermediate's specific halogenation pattern is directly responsible for the exceptional potency of the final drug candidate, making it a mandatory procurement item for replicating or advancing this specific SAR series.
- [1] Exploring bulky natural and natural-like periphery in the design of p-(benzyloxy)phenylpropionic acid agonists of free fatty acid receptor 1 (GPR40). (2020). Review detailing SAR and potency differences. View Source
